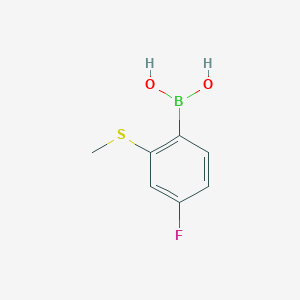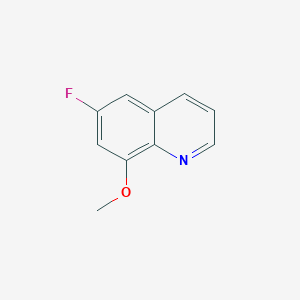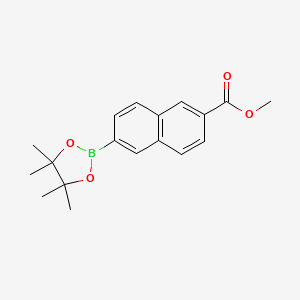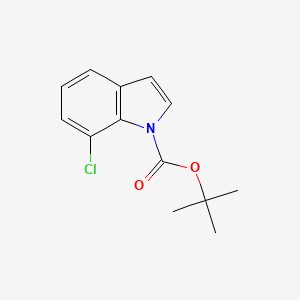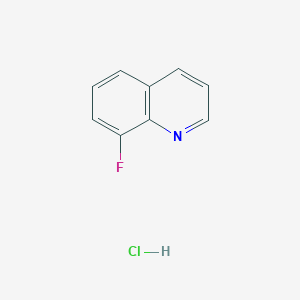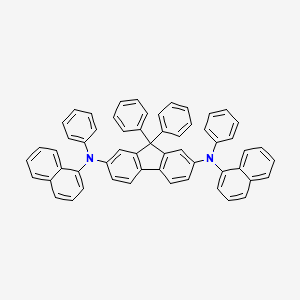
N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine
概要
説明
“N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine” is a hole transport material used in organic electronic devices such as organic light-emitting diodes (OLEDs), polymer photovoltaics (OPV), and perovskite solar cells . It is also known as NPB or NPD .
Synthesis Analysis
The synthesis of “N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine” involves depositing thin films of the material onto a glass substrate using a thermal evaporation technique . The substrate temperature has a significant impact on the physical structure and influences the optical and electrical properties of the films .
Molecular Structure Analysis
The molecular structure of “N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine” has been studied using scanning tunneling microscopy . The images reveal the appearance of different conformations in the first monolayer with submolecular resolution .
Physical And Chemical Properties Analysis
The solubility of “N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine” has been measured in 23 organic solvents by UV absorption spectroscopy . The solubility ranged widely from 2.4 × 10–7 in methanol to 2.8 × 10–3 in chloroform .
科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
This compound is primarily used as a hole-transporting material in OLED devices . OLEDs are critical in display technology due to their flexibility, lightweight, and color tunability. The performance of OLEDs, such as luminance and quantum efficiency, is significantly influenced by the molecular structure and purity of the hole-transporting layer. The compound’s high thermal stability and ability to form amorphous films make it an excellent candidate for enhancing the efficiency and operational durability of OLEDs .
Electronic Disorder Quantification
The compound is utilized in the study of electronic disorder in thin films used for OLEDs. By examining the adsorption of this material on substrates like Au(111), researchers can quantify the electronic disorder, which is crucial for understanding the charge transport and efficiency of OLEDs .
Hole Transport Enhancement
Research has shown that the hole current in amorphous films of this compound is highly dependent on the substrate temperature during vacuum deposition. The highest hole current is achieved at a specific substrate temperature, which contributes to the understanding of carrier traps and their impact on the electrical properties of organic amorphous films .
Photophysical Properties
The compound’s photophysical properties, such as its orbital energy levels (HOMO and LUMO), are essential for its application in optoelectronic devices. These properties influence the color and efficiency of the emitted light in OLEDs .
Thermal Stability and Density
The thermal stability and density of the compound’s films are crucial for the long-term performance of OLEDs. Vacuum-deposited films of this compound exhibit higher thermal stability and density compared to spin-coated films, which is beneficial for the device’s durability .
Molecular Orientation
The anisotropic molecular orientation of the compound’s films can be tuned by adjusting deposition conditions such as substrate temperature and deposition rate. This tunability is vital for optimizing the performance of OLEDs and other optoelectronic devices .
作用機序
Safety and Hazards
将来の方向性
The future research directions for “N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine” could involve further studies on its use as a hole transport layer in perovskite solar cells . Additionally, more research could be done to understand the degradation mechanisms of OLEDs that use this compound .
特性
IUPAC Name |
2-N,7-N-dinaphthalen-1-yl-2-N,7-N,9,9-tetraphenylfluorene-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H40N2/c1-5-23-43(24-6-1)57(44-25-7-2-8-26-44)53-39-47(58(45-27-9-3-10-28-45)55-33-17-21-41-19-13-15-31-49(41)55)35-37-51(53)52-38-36-48(40-54(52)57)59(46-29-11-4-12-30-46)56-34-18-22-42-20-14-16-32-50(42)56/h1-40H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCAURRJHOJJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=C2C=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H40N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




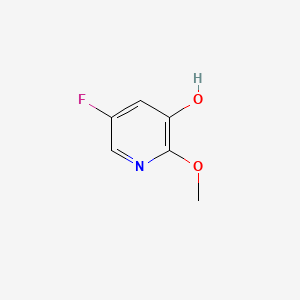
![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine](/img/structure/B1440622.png)

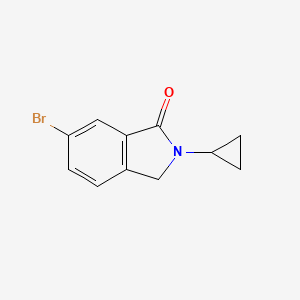
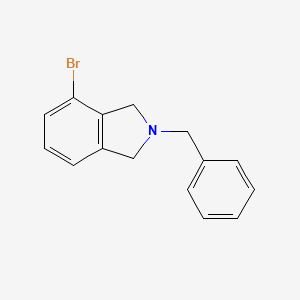
![2-[(3-Ethyl-1-adamantyl)oxy]ethanol](/img/structure/B1440632.png)
